Desethyl Amiodarone-d4 Hydrochloride

説明

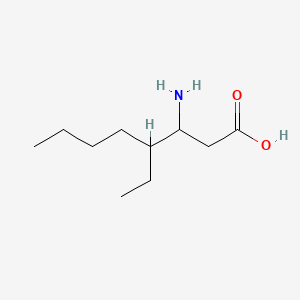

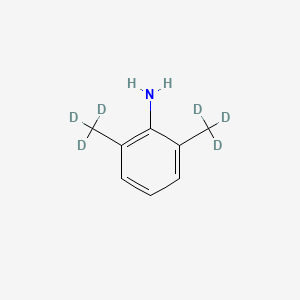

Desethyl Amiodarone-d4 Hydrochloride is a deuterium-labeled derivative of Desethylamiodarone Hydrochloride, which is a major active metabolite of Amiodarone. Amiodarone is a well-known antiarrhythmic agent used to treat various types of cardiac arrhythmias. The deuterium labeling in this compound is primarily used for research purposes, particularly in the study of drug metabolism and pharmacokinetics .

作用機序

Target of Action

Desethyl Amiodarone-d4 Hydrochloride, also known as N-desethylamiodarone hydrochloride, is a major active metabolite of Amiodarone . It primarily targets the ATP-sensitive potassium channels . The inhibition of these channels is a key factor in its antiarrhythmic properties .

Mode of Action

This compound interacts with its targets by inhibiting the ATP-sensitive potassium channels . This inhibition increases the duration of the action potential and the effective refractory period for cardiac cells . It also induces cell cycle arrest in the G0/G1 phase, which may contribute to the inhibition of cell proliferation .

Biochemical Pathways

The compound affects multiple biochemical pathways. It shifts the Bax/Bcl-2 ratio to initiate apoptosis, induces AIF nuclear translocation, and activates PARP-1 cleavage and caspase-3 activation . It also inhibits the major cytoprotective kinases—ERK and Akt—which may contribute to its cell death-inducing effects .

Pharmacokinetics

It is known that it is formed by cyp3a isoenzymes

Result of Action

The molecular and cellular effects of this compound’s action include the induction of apoptosis and cell cycle arrest . It also inhibits the expression of B-cell-specific Moloney murine leukemia virus integration site 1 (BMI1) and reduces colony formation of T24 bladder carcinoma cells, indicating its possible inhibitory effect on metastatic potential .

Action Environment

It is known that the compound induces a time-dependent depolarization of mitochondria in t24 cells

生化学分析

Biochemical Properties

Desethyl Amiodarone-d4 Hydrochloride interacts with various enzymes and proteins. It is formed by CYP3A isoenzymes . The nature of these interactions involves the inhibition of ATP-sensitive potassium channel with an IC50 of 19.1 μM .

Cellular Effects

This compound has been shown to have cytostatic potential . It activates the collapse of mitochondrial membrane potential and induces cell death in T24 human transitional-cell bladder carcinoma cell line at physiologically achievable concentrations . It also induces cell cycle arrest in the G0/G1 phase, which may contribute to the inhibition of cell proliferation .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It inhibits the ATP-sensitive potassium channel, leading to changes in cell excitability . This inhibition is a key part of its mechanism of action .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. For instance, it has been shown to have a greater potency than Amiodarone after both single-dose and chronic (for 1 or 4 weeks) therapy .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is a major active metabolite of Amiodarone and is formed by CYP3A isoenzymes .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Desethyl Amiodarone-d4 Hydrochloride involves the deuteration of Desethylamiodarone HydrochlorideThis can be achieved through various chemical reactions, such as catalytic hydrogenation using deuterium gas or deuterated solvents .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, is essential for monitoring the synthesis and confirming the incorporation of deuterium atoms .

化学反応の分析

Types of Reactions

Desethyl Amiodarone-d4 Hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different metabolites.

Reduction: Reduction reactions can modify the functional groups within the molecule.

Substitution: Substitution reactions can occur, particularly involving the deuterium atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated metabolites, while reduction can produce deuterium-labeled analogs with modified functional groups .

科学的研究の応用

Desethyl Amiodarone-d4 Hydrochloride has a wide range of scientific research applications:

Chemistry: Used as a stable isotope-labeled compound in various chemical analyses.

Biology: Employed in studies of drug metabolism and pharmacokinetics to understand the behavior of Amiodarone and its metabolites in biological systems.

Medicine: Utilized in clinical research to investigate the therapeutic effects and potential side effects of Amiodarone.

Industry: Applied in the development of new pharmaceuticals and in quality control processes to ensure the consistency and safety of drug products

類似化合物との比較

Similar Compounds

Desethylamiodarone Hydrochloride: The non-deuterated version of Desethyl Amiodarone-d4 Hydrochloride.

Amiodarone: The parent compound from which Desethylamiodarone is derived.

Other Deuterium-Labeled Compounds: Various other deuterium-labeled analogs used in pharmacokinetic studies

Uniqueness

This compound is unique due to its deuterium labeling, which provides distinct advantages in research applications. The incorporation of deuterium atoms can affect the pharmacokinetic and metabolic profiles of the compound, making it a valuable tool for studying drug behavior and interactions in biological systems .

特性

IUPAC Name |

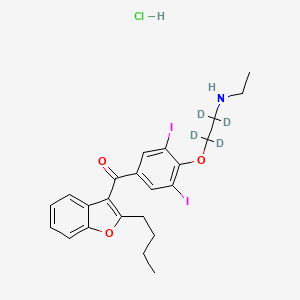

(2-butyl-1-benzofuran-3-yl)-[3,5-diiodo-4-[1,1,2,2-tetradeuterio-2-(ethylamino)ethoxy]phenyl]methanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25I2NO3.ClH/c1-3-5-9-20-21(16-8-6-7-10-19(16)29-20)22(27)15-13-17(24)23(18(25)14-15)28-12-11-26-4-2;/h6-8,10,13-14,26H,3-5,9,11-12H2,1-2H3;1H/i11D2,12D2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCQPMJVGWGJLLG-ZYMFQSNRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=C(C2=CC=CC=C2O1)C(=O)C3=CC(=C(C(=C3)I)OCCNCC)I.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])OC1=C(C=C(C=C1I)C(=O)C2=C(OC3=CC=CC=C32)CCCC)I)NCC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26ClI2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30661885 | |

| Record name | (2-Butyl-1-benzofuran-3-yl)(4-{[2-(ethylamino)(~2~H_4_)ethyl]oxy}-3,5-diiodophenyl)methanone--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30661885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

657.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189960-80-2 | |

| Record name | (2-Butyl-1-benzofuran-3-yl)(4-{[2-(ethylamino)(~2~H_4_)ethyl]oxy}-3,5-diiodophenyl)methanone--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30661885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-butyl-1-benzofuran-3-yl)-[3,5-diiodo-4-[1,1,2,2-tetradeuterio-2-(ethylamino)ethoxy]phenyl]methanone;hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-(3-Bromo-2-hydroxypropoxy)phenyl]-3-phenyl-1-propanone-d5](/img/structure/B563402.png)

![6-Benzyl-1,2,3,4-tetrahydro-6H-pyrrolo[3,4-B]pyridine-5,7-dione](/img/structure/B563405.png)

![6-Benzyl-1-tert-boc-octahydropyrrolo[3,4-b]pyridine-d4](/img/structure/B563406.png)